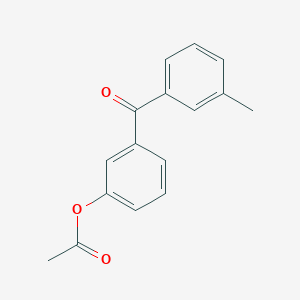

3-Acetoxy-3'-methylbenzophenone

Übersicht

Beschreibung

3-Acetoxy-3’-methylbenzophenone is an organic compound with the molecular formula C16H14O3. It is also known by its IUPAC name, 3-(3-methylbenzoyl)phenyl acetate. This compound is characterized by the presence of an acetoxy group and a methyl group attached to a benzophenone core. It is used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-3’-methylbenzophenone typically involves the acetylation of 3-hydroxy-3’-methylbenzophenone. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-60°C for several hours to ensure complete acetylation .

Industrial Production Methods

In an industrial setting, the production of 3-Acetoxy-3’-methylbenzophenone can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error .

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetoxy-3’-methylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy group.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- Building Block : 3-Acetoxy-3'-methylbenzophenone serves as a crucial building block for synthesizing more complex organic molecules. Its functional groups allow for further derivatization, facilitating the creation of diverse chemical entities used in pharmaceuticals and agrochemicals.

Biological Studies

- Enzyme Inhibition : The compound is investigated for its potential to inhibit specific enzymes, which can be pivotal in drug discovery processes. Studies have shown that derivatives of benzophenones exhibit significant biological activity, including anti-inflammatory and antimicrobial properties.

- Photobiological Research : Due to its ability to absorb ultraviolet light, this compound is also used in studies related to photoprotection and the development of sunscreen formulations.

Material Science

- UV Filters : The compound's UV-absorbing properties make it suitable for applications as a UV filter in plastics and coatings. This is particularly relevant in industries where material degradation due to UV exposure is a concern.

- Polymer Chemistry : It can be integrated into polymer matrices to enhance their stability and performance under UV radiation.

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the enzyme cyclooxygenase (COX), which is involved in inflammatory processes. This finding suggests potential applications in developing anti-inflammatory drugs.

Case Study 2: Photostability Testing

Research conducted on the photostability of various benzophenones indicated that incorporating this compound into polymer matrices significantly improved their resistance to UV degradation compared to unmodified polymers. This has implications for extending the lifespan of outdoor materials.

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Facilitates creation of pharmaceuticals |

| Biological Studies | Enzyme inhibition studies | Significant inhibition of COX enzyme |

| Material Science | UV filter in coatings | Enhanced UV stability in polymers |

Wirkmechanismus

The mechanism of action of 3-Acetoxy-3’-methylbenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Acetoxybenzophenone: Lacks the methyl group present in 3-Acetoxy-3’-methylbenzophenone.

3-Methylbenzophenone: Lacks the acetoxy group.

3-Hydroxy-3’-methylbenzophenone: Contains a hydroxy group instead of an acetoxy group.

Uniqueness

3-Acetoxy-3’-methylbenzophenone is unique due to the presence of both acetoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it valuable for various applications .

Biologische Aktivität

3-Acetoxy-3'-methylbenzophenone (CAS No. 890099-33-9) is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzophenone core with an acetoxy group at the 3-position of one phenyl ring and a methyl group at the 3'-position of the other. This unique structure contributes to its distinct chemical reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C16H16O3 |

| Molecular Weight | 256.29 g/mol |

| Solubility | Soluble in organic solvents like ethanol and acetone |

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, potentially offering protective effects against oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, inhibiting the growth of various bacterial strains.

- Pharmacological Potential : Investigations into its pharmacological applications indicate potential roles in drug development, particularly as an anti-inflammatory or anticancer agent.

The mechanism of action for this compound involves several biochemical pathways:

- Enzyme Interaction : The compound can interact with specific enzymes and receptors within cells, influencing metabolic processes.

- Hydrolysis Reaction : The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which may participate in further biochemical reactions.

Research Findings

Several studies have explored the biological activity of this compound:

- Antioxidant Study : A study demonstrated that derivatives of this compound showed significant antioxidant activity in vitro, suggesting potential applications in preventing oxidative damage in cells.

- Antimicrobial Evaluation : Research indicated that this compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

- Pharmacokinetic Analysis : A comprehensive pharmacokinetic analysis highlighted favorable absorption, distribution, metabolism, and excretion (ADME) properties, indicating its viability for therapeutic use .

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant efficacy of various benzophenone derivatives, including this compound. Results showed a significant reduction in reactive oxygen species (ROS) levels in treated cell lines compared to controls, supporting its role as a potential therapeutic agent against oxidative stress-related diseases.

Case Study 2: Antimicrobial Activity

In a clinical setting, researchers evaluated the antimicrobial effects of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones in agar diffusion tests, indicating promising antimicrobial properties.

Eigenschaften

IUPAC Name |

[3-(3-methylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-5-3-6-13(9-11)16(18)14-7-4-8-15(10-14)19-12(2)17/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEMAYJTDSHLEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641621 | |

| Record name | 3-(3-Methylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-33-9 | |

| Record name | 3-(3-Methylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.